molecular formula C10H13BrClN B6205290 9-bromo-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride CAS No. 2694729-11-6

9-bromo-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride

Cat. No.: B6205290
CAS No.: 2694729-11-6
M. Wt: 262.6
InChI Key:
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Description

9-Bromo-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is a heterocyclic compound that belongs to the benzazepine family. This compound is characterized by a bromine atom attached to the benzene ring and a hydrochloride salt form, which enhances its solubility and stability. Benzazepines are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-bromo-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reductive rearrangement of oximes in the presence of boron trifluoride etherate (BF3·OEt2) and a boron hydride-dimethyl sulfide complex . Another approach involves the acylation of 3-phenylpropan-1-amine with methyl chloroformate followed by cyclization using trifluoromethanesulfonic acid (CF3SO3H) .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 9-Bromo-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzazepines, while oxidation and reduction can lead to different oxidation states of the compound.

Mechanism of Action

The mechanism of action of 9-bromo-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Uniqueness: 9-Bromo-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is unique due to its specific bromine substitution and hydrochloride salt form, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .

Properties

CAS No.

2694729-11-6

Molecular Formula

C10H13BrClN

Molecular Weight

262.6

Purity

0

Origin of Product

United States

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